molecular formula C7H8BFO2 B062159 3-Fluoro-4-methylphenylboronic acid CAS No. 168267-99-0

3-Fluoro-4-methylphenylboronic acid

Cat. No.: B062159
CAS No.: 168267-99-0
M. Wt: 153.95 g/mol
InChI Key: WPVBHUUZDFUIJA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methylphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction

Cellular Effects

Given its role in Suzuki–Miyaura cross-coupling reactions, it may influence cell function by participating in carbon–carbon bond formation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Given its role in Suzuki–Miyaura cross-coupling reactions, it may interact with enzymes or cofactors involved in carbon–carbon bond formation .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVBHUUZDFUIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382205
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168267-99-0
Record name 3-Fluoro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methylbenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?

A1: this compound serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:

  1. This intermediate then undergoes a cyclization reaction with ethylenediamine-trimethylaluminium (EDA-AlMe3) to form the final [2-11C]imidazoline ring, specifically [11C]FTIMD in this case. []

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